molecular formula C17H16N4O3S B11644703 N'-(2-HO-3-Methoxybenzylidene)-3-(5-ME-2-thienyl)-1H-pyrazole-5-carbohydrazide

N'-(2-HO-3-Methoxybenzylidene)-3-(5-ME-2-thienyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11644703
M. Wt: 356.4 g/mol
InChI Key: YILDJWFQADAOIL-GIJQJNRQSA-N
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Description

“N’-(2-HO-3-Methoxybenzylidene)-3-(5-ME-2-thienyl)-1H-pyrazole-5-carbohydrazide” is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N’-(2-HO-3-Methoxybenzylidene)-3-(5-ME-2-thienyl)-1H-pyrazole-5-carbohydrazide” typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with 3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thienyl groups.

    Reduction: Reduction reactions may target the carbonyl group in the pyrazole ring.

    Substitution: Substitution reactions can occur at various positions on the benzylidene and thienyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, pyrazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound may be investigated for similar activities.

Medicine

In medicinal chemistry, this compound could be explored as a potential drug candidate for treating various diseases. Its ability to interact with biological targets makes it a promising lead compound.

Industry

Industrially, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N’-(2-HO-3-Methoxybenzylidene)-3-(5-ME-2-thienyl)-1H-pyrazole-5-carbohydrazide” would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-Hydroxybenzylidene)-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide
  • N’-(3-Methoxybenzylidene)-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

The uniqueness of “N’-(2-HO-3-Methoxybenzylidene)-3-(5-ME-2-thienyl)-1H-pyrazole-5-carbohydrazide” lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C17H16N4O3S

Molecular Weight

356.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C17H16N4O3S/c1-10-6-7-15(25-10)12-8-13(20-19-12)17(23)21-18-9-11-4-3-5-14(24-2)16(11)22/h3-9,22H,1-2H3,(H,19,20)(H,21,23)/b18-9+

InChI Key

YILDJWFQADAOIL-GIJQJNRQSA-N

Isomeric SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C/C3=C(C(=CC=C3)OC)O

Canonical SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=CC3=C(C(=CC=C3)OC)O

Origin of Product

United States

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